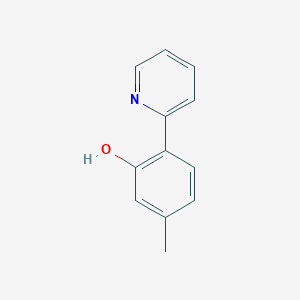![molecular formula C58H38 B14121036 1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene](/img/structure/B14121036.png)
1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene is a complex organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting devices (OLEDs). This compound is known for its deep-blue photoluminescence and high photoluminescence quantum efficiency, making it a valuable material for various optoelectronic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where boronic acid derivatives of anthracene are reacted with halogenated biphenyl compounds in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the anthracene moiety can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy.
Industry: Widely used in the production of OLEDs and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene in optoelectronic applications involves the efficient transfer of energy within the molecule. The compound’s unique structure allows for effective π-conjugation, which facilitates the absorption and emission of light. This property is crucial for its use in OLEDs, where it acts as a light-emitting layer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(10-phenylanthracene-9-yl)benzene: Another anthracene-based compound with similar photophysical properties.
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: A phenanthroimidazole-based material with comparable electronic and optical properties.
Uniqueness
1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene stands out due to its high photoluminescence quantum efficiency and deep-blue emission, which are critical for high-performance OLEDs. Its unique molecular structure provides better charge balance and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C58H38 |
|---|---|
Molekulargewicht |
734.9 g/mol |
IUPAC-Name |
9-(4-phenylphenyl)-10-[4-[10-(4-phenylphenyl)anthracen-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C58H38/c1-3-15-39(16-4-1)41-27-31-43(32-28-41)55-47-19-7-11-23-51(47)57(52-24-12-8-20-48(52)55)45-35-37-46(38-36-45)58-53-25-13-9-21-49(53)56(50-22-10-14-26-54(50)58)44-33-29-42(30-34-44)40-17-5-2-6-18-40/h1-38H |
InChI-Schlüssel |
GKPDJRBXCPHZCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=C(C=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


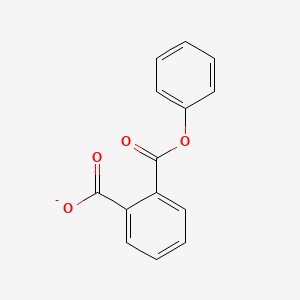
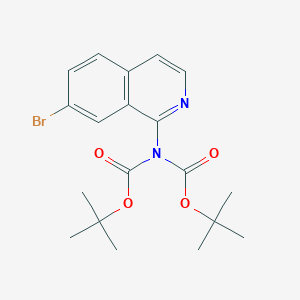
![(E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B14120967.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B14120974.png)
![3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120980.png)
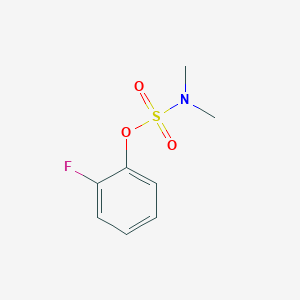

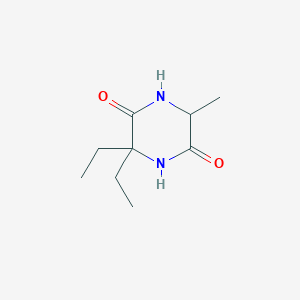
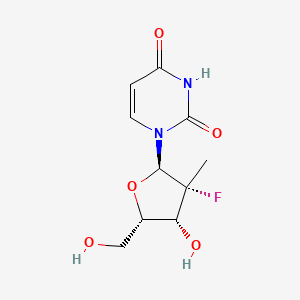
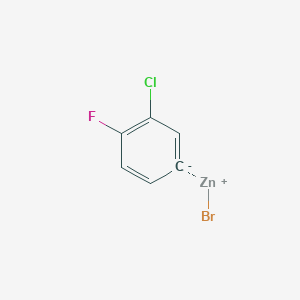


![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
